molecular formula C17H13FN2O2S B11167753 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide

Cat. No.: B11167753
M. Wt: 328.4 g/mol
InChI Key: JQSOOGZUTSHIEG-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2-fluorophenyl)ethanone with thiourea under reflux conditions in ethanol. This reaction forms 2-(2-fluorophenyl)-1,3-thiazol-4-ylamine.

    Acylation Reaction: The 2-(2-fluorophenyl)-1,3-thiazol-4-ylamine is then acylated with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This step yields the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up: Using larger reaction vessels and optimizing reaction conditions such as temperature, solvent, and reaction time.

    Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both fluorophenyl and hydroxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C17H13FN2O2S/c18-15-4-2-1-3-14(15)17-20-12(10-23-17)9-16(22)19-11-5-7-13(21)8-6-11/h1-8,10,21H,9H2,(H,19,22)

InChI Key

JQSOOGZUTSHIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)O)F

Origin of Product

United States

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